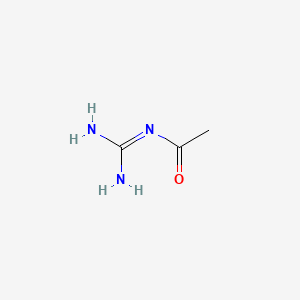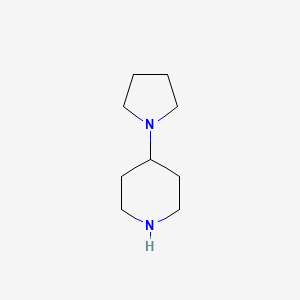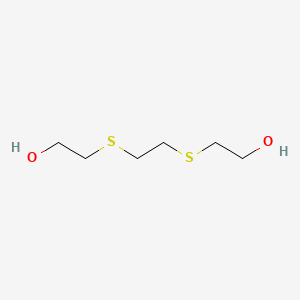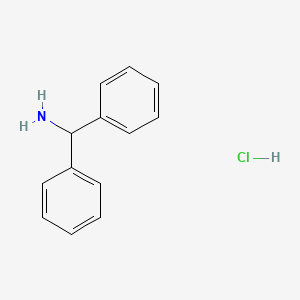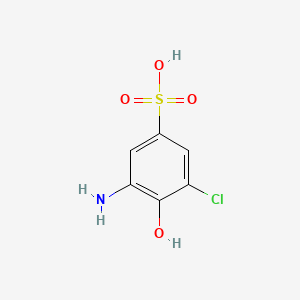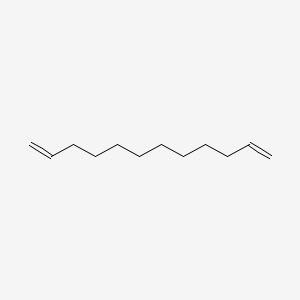
3,5-ジヨードサリチルアルデヒド
概要
説明
3,5-Diiodosalicylaldehyde: is an organic compound with the molecular formula C7H4I2O2 . It is a derivative of salicylaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms. This compound is known for its distinctive pale yellow to yellow-green color and is used in various chemical syntheses, particularly in the formation of Schiff bases and other coordination compounds .
科学的研究の応用
Chemistry: 3,5-Diiodosalicylaldehyde is used in the synthesis of Schiff bases, which are important intermediates in the preparation of coordination compounds and metal complexes. These compounds have applications in catalysis, material science, and as ligands in various chemical reactions .
Biology and Medicine: In biological research, Schiff bases derived from 3,5-diiodosalicylaldehyde have shown potential as antimicrobial and anticancer agents. These compounds can interact with biological macromolecules, leading to various therapeutic effects .
Industry: In the industrial sector, 3,5-diiodosalicylaldehyde and its derivatives are used in the development of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Diiodosalicylaldehyde can be synthesized through the iodination of salicylaldehyde. The typical procedure involves the reaction of salicylaldehyde with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or acetic acid at room temperature. The product is then purified by recrystallization from ethanol or another suitable solvent .
Industrial Production Methods: While specific industrial production methods for 3,5-diiodosalicylaldehyde are not widely documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for the recovery and recycling of iodine and other reagents to minimize waste and reduce costs .
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Diiodosalicylaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield 3,5-diiodosalicyl alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3,5-Diiodosalicylic acid.
Reduction: 3,5-Diiodosalicyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3,5-diiodosalicylaldehyde and its derivatives often involves the formation of Schiff bases, which can coordinate with metal ions to form stable complexes. These complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The iodine atoms in the compound can also participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules .
類似化合物との比較
- 3,5-Dibromosalicylaldehyde
- 3,5-Dichlorosalicylaldehyde
- 5-Iodosalicylaldehyde
- 5-Bromosalicylaldehyde
Comparison: 3,5-Diiodosalicylaldehyde is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and physical properties. Compared to its brominated and chlorinated counterparts, the iodine atoms confer higher molecular weight and different electronic effects, which can affect the compound’s behavior in chemical reactions and its interactions with other molecules .
特性
IUPAC Name |
2-hydroxy-3,5-diiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWSBJKVOUZCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180931 | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2631-77-8 | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2631-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDZ9NS6YPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 3,5-Diiodosalicylaldehyde?
A1: 3,5-Diiodosalicylaldehyde has the molecular formula C₇H₄I₂O₂ and a molecular weight of 373.9 g/mol. [, ] Key spectroscopic data include:
- IR spectroscopy: Characteristic peaks corresponding to O-H, C=O, and C=C stretching vibrations, providing information about the functional groups present. [, , , , ]
- 1H NMR spectroscopy: Signals corresponding to the protons in the aromatic ring and the aldehyde group, revealing information about the chemical environment and connectivity of atoms. [, ]
Q2: How is 3,5-Diiodosalicylaldehyde typically used in research?
A2: 3,5-Diiodosalicylaldehyde is primarily utilized as a versatile building block in organic synthesis, particularly for constructing Schiff bases. [, , , , , , , , ] These Schiff bases often act as ligands in coordination chemistry, forming complexes with various metal ions, such as copper, nickel, zinc, manganese, cadmium, iron, and mercury. [, , , ]
Q3: What is known about the antibacterial activity of 3,5-Diiodosalicylaldehyde-derived compounds?
A3: Numerous studies highlight the potent antibacterial activity of metal complexes derived from 3,5-Diiodosalicylaldehyde Schiff bases. [, , , , , , , ] These complexes exhibit activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Bacillus subtilis, Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Enterobacter cloacae. [, , , , ]
Q4: What structural features contribute to the antibacterial activity of these complexes?
A4: Research suggests that the presence of iodine atoms in the 3,5-Diiodosalicylaldehyde moiety plays a crucial role in enhancing antibacterial activity. [, ] Additionally, the nature of the metal ion and the specific substituents on the Schiff base ligand can significantly influence the potency and spectrum of activity. [, , , ]
Q5: How do researchers investigate the structure-activity relationship (SAR) of these compounds?
A5: Scientists systematically synthesize a series of 3,5-Diiodosalicylaldehyde derivatives with varying substituents on the Schiff base ligand and different metal ions. [, , , ] By evaluating the antibacterial activity of these derivatives, they can establish correlations between structural modifications and the resulting biological activity, revealing key pharmacophores and guiding further optimization efforts.
Q6: Has 3,5-Diiodosalicylaldehyde been investigated for other biological activities besides antibacterial effects?
A6: Yes, a study exploring a 3,5-Diiodosalicylaldehyde-based imine (BH77) revealed its potential as an antistaphylococcal agent. [] This compound demonstrated bactericidal action, promising antibiofilm activity, and interference with essential bacterial pathways, including nucleic acid, protein, and peptidoglycan synthesis. []
Q7: What is the role of computational chemistry in studying 3,5-Diiodosalicylaldehyde derivatives?
A7: Computational chemistry plays a crucial role in understanding the properties and behavior of 3,5-Diiodosalicylaldehyde and its derivatives. Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the formation of the E-isomer of a Schiff base derived from 3,5-Diiodosalicylaldehyde and 4-aminoantipyrine. [] Additionally, time-dependent density functional theory (TD-DFT) helps explain the photochromic properties of these compounds. []
Q8: How do researchers characterize the crystal structures of 3,5-Diiodosalicylaldehyde-based compounds?
A8: Single-crystal X-ray diffraction is a widely employed technique to determine the three-dimensional structures of 3,5-Diiodosalicylaldehyde derivatives. [, , , , , , , , , , ] This method provides precise information about bond lengths, bond angles, and intermolecular interactions, enabling researchers to correlate structural features with observed properties.
Q9: What types of metal complexes can be formed with 3,5-Diiodosalicylaldehyde derivatives?
A9: 3,5-Diiodosalicylaldehyde Schiff bases can coordinate to various metal ions, forming diverse complexes, including:
- Mononuclear complexes: Containing a single metal ion coordinated by one or more ligands. [, , , , ]
- Dinuclear complexes: Involving two metal ions bridged by ligands, such as chloride ions. []
- Tetranuclear cubane-like complexes: Featuring four metal ions arranged in a cubane-like structure with bridging oxygen atoms. []
Q10: How does the choice of solvent affect the properties and reactions of 3,5-Diiodosalicylaldehyde derivatives?
A10: The choice of solvent can significantly impact the synthesis and properties of 3,5-Diiodosalicylaldehyde derivatives. For instance, studies have shown that the presence of water can promote the formation of specific isomers and influence the photochromic behavior of Schiff bases derived from 3,5-Diiodosalicylaldehyde. []
Q11: What are the potential applications of 3,5-Diiodosalicylaldehyde-derived materials beyond biomedicine?
A11: Research suggests potential applications of 3,5-Diiodosalicylaldehyde derivatives in materials science. For example, a hybrid material incorporating a 3,5-Diiodosalicylaldehyde Schiff base onto multi-walled carbon nanotubes (MWCNTs) demonstrated effectiveness in removing heavy metals like nickel and cadmium from water, highlighting its potential in water purification technologies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


